molecular formula C18H23NO3S B2496079 2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 1005106-53-5

2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid

Cat. No. B2496079
CAS RN: 1005106-53-5
M. Wt: 333.45
InChI Key: LWJVYSKMDBSLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid often involves complex reactions with specific reagents. For example, the synthesis of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, a related compound, utilizes benzenesulfonamide and camphene in the presence of N-bromosuccinimide, indicating the complexity and precision required in these chemical processes (Garagan et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as X-ray diffraction analysis. For instance, the crystal and molecular structure of a related methionine analogue was determined, showcasing the importance of structural analysis in understanding the compound's chemical behavior (Glass et al., 1990).

Scientific Research Applications

Norbornane Compounds in Pharmaceutical Research

Norbornane derivatives, such as those containing the bicyclo[2.2.1]heptan-2-yl structure, play a significant role in pharmaceutical research due to their unique molecular shape and the fixed position of their substituents. These characteristics make norbornane compounds suitable test molecules for studying structure-activity relationships, which is crucial for drug development. The special molecular shape and voluminous carbon skeleton of norbornane derivatives have made them a focus of research, not just for their medicinal use but also as probes to understand molecular interactions and pharmacodynamics (Buchbauer & Pauzenberger, 1991).

Benzoic Acid in Gut Function Regulation

Benzoic acid, a component of the chemical , is widely recognized for its preservative qualities in foods and feeds. Recent studies have explored its potential in improving growth and health by promoting gut functions. This includes enhancement of digestion, absorption, barrier functions, and modulation of gut microbiota. Such research underscores the importance of benzoic acid in nutritional science and its potential therapeutic applications in managing gut-related health issues (Mao et al., 2019).

properties

IUPAC Name

2-[2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-11(15-9-12-6-7-13(15)8-12)19-17(20)10-23-16-5-3-2-4-14(16)18(21)22/h2-5,11-13,15H,6-10H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJVYSKMDBSLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)CSC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid

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